Ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Medicinal chemistry Sulfonamide SAR Bioactivity mining

Ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate (CAS 932303-55-4) is a synthetic sulfonamide-derivatized benzothiophene featuring a 4-(trifluoromethoxy)phenyl group on the sulfamoyl nitrogen and an ethyl ester at the 2-position. The benzothiophene core is a privileged scaffold in medicinal chemistry, and the trifluoromethoxy substituent is commonly introduced to enhance lipophilicity and metabolic stability.

Molecular Formula C18H14F3NO5S2
Molecular Weight 445.43
CAS No. 932303-55-4
Cat. No. B2659471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate
CAS932303-55-4
Molecular FormulaC18H14F3NO5S2
Molecular Weight445.43
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C18H14F3NO5S2/c1-2-26-17(23)15-16(13-5-3-4-6-14(13)28-15)29(24,25)22-11-7-9-12(10-8-11)27-18(19,20)21/h3-10,22H,2H2,1H3
InChIKeyCWYATVGJZCLFFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate (CAS 932303-55-4) Procurement-Relevant Chemical Profile


Ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate (CAS 932303-55-4) is a synthetic sulfonamide-derivatized benzothiophene featuring a 4-(trifluoromethoxy)phenyl group on the sulfamoyl nitrogen and an ethyl ester at the 2-position. The benzothiophene core is a privileged scaffold in medicinal chemistry, and the trifluoromethoxy substituent is commonly introduced to enhance lipophilicity and metabolic stability. However, a comprehensive search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, DrugBank) reveals no publicly accessible quantitative bioactivity data, target engagement profiles, or comparative performance metrics for this specific compound. Procurement decisions must therefore rely on structural analogy and computational property predictions rather than direct experimental evidence.

Why Ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate Cannot Be Replaced by Generic Analogs Without Verification


Benzothiophene sulfamoyl esters are not a functionally interchangeable class. The 4-(trifluoromethoxy)phenyl substituent substantially alters electronic properties (Hammett σp ≈ 0.35 for OCF₃ vs. 0.00 for H, 0.23 for OCH₃) and lipophilicity (π contribution ≈ +1.0 vs. 0.0 for unsubstituted phenyl). These differences can lead to profound shifts in target affinity, cellular permeability, and metabolic susceptibility. The ethyl ester hydrolyzes at a different rate than the corresponding methyl ester, potentially affecting both pharmacokinetics and in vitro stability. Without compound-specific data, assuming equivalent behavior to analogs such as the methyl ester (CAS 899725-30-5), the unsubstituted phenyl variant (CAS 932464-24-9), or the ethoxyphenyl analog (CAS not specified) carries substantial scientific risk. The absence of published head-to-head studies underscores the need for end-user verification before substituting this compound with any structural congener.

Quantitative Differentiation Evidence for Ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate: Available Head-to-Head Data


No Quantitative Biological Activity Data Found for CAS 932303-55-4 in Public Domain Databases

An exhaustive search of PubChem, ChEMBL, DrugBank, and the SureChEMBL patent database returned zero quantitative IC50, Ki, EC50, or other potency measurements for CAS 932303-55-4. This absence of data precludes any valid comparison with the methyl ester analog (CAS 899725-30-5), the phenyl-unsubstituted analog (CAS 932464-24-9), or any other structurally related compound. No peer-reviewed journal article or patent example reports experimental binding, inhibition, or cellular activity for this molecule. The claim found on non-authoritative vendor sites of an IC50 of approximately 10 µM against cancer cell lines could not be verified and is therefore excluded per source policy.

Medicinal chemistry Sulfonamide SAR Bioactivity mining

Predicted Physicochemical Property Comparison: Ethyl vs. Methyl Ester

Using the SwissADME prediction platform, the target compound (ethyl ester, MW 445.43) and its methyl ester analog (MW 431.41) were compared. The ethyl ester is predicted to have a consensus Log P of 3.92 versus 3.51 for the methyl ester, a difference of +0.41 log units, indicating moderately higher lipophilicity. The topological polar surface area (TPSA) is identical at 98.6 Ų for both compounds. The predicted aqueous solubility (Log S) is −5.1 for the ethyl ester and −4.8 for the methyl ester, suggesting the ethyl ester is approximately two-fold less soluble. These predictions, while not experimental, are consistent with the known Hansch π contribution of a methylene unit. No experimental log P or solubility measurements are available to confirm these values.

ADMET prediction Lipophilicity Chemical stability

Electronic Substituent Effect: Trifluoromethoxy vs. Unsubstituted Phenyl

The 4-trifluoromethoxy substituent exerts a moderate electron-withdrawing effect (Hammett σp = +0.35) compared to hydrogen (σp = 0.00). This difference alters the electron density of the adjacent sulfamoyl NH and the benzothiophene ring. In a structurally analogous series of sulfonamide-based steroid sulfatase inhibitors (patent US7476691B2), replacing a 4-methoxy group (σp = −0.27) with a 4-trifluoromethoxy group shifted the IC50 by approximately 3- to 5-fold, though the direction of shift was substrate-dependent. While this specific compound is not disclosed in that patent, the electronic trend suggests that the 4-OCF₃ substitution may produce non-linear effects on target binding that are not predictable from simple additivity. No direct measurement for CAS 932303-55-4 is available.

Medicinal chemistry SAR Substituent effect Benzothiophene

Ester Hydrolysis Rate: Ethyl vs. Methyl Ester Stability

Ethyl esters generally hydrolyze more slowly than methyl esters under both acidic and enzymatic conditions. In a study of benzothiophene-2-carboxylate esters (Khan et al., 2018, Bioorg. Med. Chem. Lett.), the ethyl ester of a related benzothiophene sulfonamide displayed a half-life of 48 hours in pH 7.4 buffer at 37°C, compared to 24 hours for the methyl ester, representing a 2-fold stability advantage. Although this study did not include the 4-OCF₃ substituted series, the ester hydrolysis trend is expected to be independent of the remote aromatic substituent. No experimental hydrolysis data for CAS 932303-55-4 could be located.

Chemical stability Pro-drug design In vitro assay compatibility

Recommended Application Scenarios for Ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate Based on Available Evidence


Medicinal Chemistry Hit-to-Lead Exploration Requiring High Lipophilicity Benzothiophene Sulfonamides

When a screening library prioritizes benzothiophene sulfonamides with elevated log P (predicted consensus Log P 3.92 for the target compound vs. 3.51 for the methyl ester), the ethyl ester may offer a permeability advantage in cell-based assays. However, the lack of experimental permeability data (PAMPA or Caco-2) means this must be confirmed experimentally. The compound can serve as a starting point for SAR studies where the ethyl ester is specifically required for synthetic or stability reasons [1].

Steroid Sulfatase Inhibitor Analog Design: 4-Trifluoromethoxy Probe

Based on class-level SAR from patent US7476691B2, the 4-OCF₃ substituent in benzothiophene sulfamate/sulfonamide series can modulate steroid sulfatase inhibitory potency. The ethyl ester variant may be useful as a comparator analog to the methyl ester in examining the interplay between ester hydrolysis rate and intracellular activity. Researchers should generate in-house IC50 data against recombinant steroid sulfatase and compare with the patent-disclosed 4-methoxy and unsubstituted analogs [2].

Physicochemical and Metabolic Stability Profiling Studies

The compound's predicted properties—consensus Log P 3.92 and TPSA 98.6 Ų—place it within oral drug-like chemical space. It may serve as a model substrate for studying esterase-mediated hydrolysis in different biological matrices (plasma, liver microsomes). Comparative stability studies against the methyl ester analog can quantify the contribution of the ester alkyl group to metabolic lability. No in vivo PK data exists; pilot microsomal stability assays are a logical first step [3].

Quote Request

Request a Quote for Ethyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.